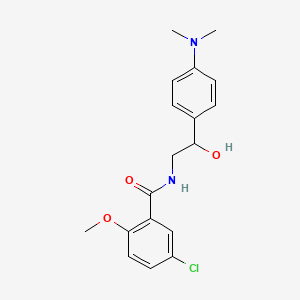

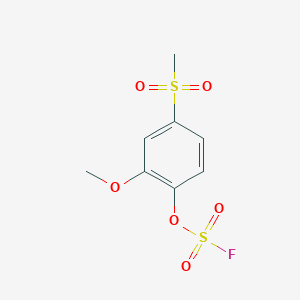

5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMEMB, and it belongs to the class of benzamides. DMEMB has shown promising results in various scientific studies, making it a subject of interest for researchers worldwide.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Configuration

Research on similar compounds, such as 5-chloro-2-methoxy-N-phenylbenzamide derivatives, has provided insight into their structural characteristics and absolute configurations. Studies using proton and carbon-13 NMR spectrometry, along with X-ray single crystal diffractometry, have elucidated the 3D structural configurations of these compounds. The introduction of different groups adjacent to the amide group and the replacement of the methoxy group with a hydroxy group significantly affect their planarity and reactivity, suggesting applications in designing molecules with specific properties for medicinal use (Galal et al., 2018).

Chemical Behavior and Reactivity

The reductive chemistry of related cytotoxic compounds has been studied to understand their selective toxicity for hypoxic cells. This research provides insights into the chemical behavior of benzamide derivatives under reductive conditions, potentially guiding the development of novel therapeutic agents targeting hypoxic tumor cells (Palmer et al., 1995).

Pharmacological Applications

Some derivatives of the chemical structure have been explored for their pharmacological properties, such as serotonin and noradrenaline reuptake inhibition. These studies offer a foundation for developing new therapeutic agents for neurological disorders (Ferris et al., 1995).

Antimicrobial and Anticonvulsant Effects

Research into the antimicrobial activity of sulfonamides containing similar benzamide scaffolds has shown efficacy against various bacterial and mycobacterial strains. This highlights the potential for developing new antimicrobial agents based on these chemical structures (Krátký et al., 2012). Additionally, derivatives have been evaluated for their anticonvulsant activity, indicating the possibility of discovering new treatments for epilepsy (Faizi et al., 2017).

Wirkmechanismus

The mechanism of action of this compound would depend on its biological target. The benzamide group is a common feature in many pharmaceutical drugs and can interact with various biological targets. The dimethylamino group could potentially participate in ionic interactions with biological targets .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3/c1-21(2)14-7-4-12(5-8-14)16(22)11-20-18(23)15-10-13(19)6-9-17(15)24-3/h4-10,16,22H,11H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSBQMDLJAHLEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2523456.png)

![1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid](/img/structure/B2523457.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2523460.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide](/img/structure/B2523463.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2523465.png)

![Ethyl 2-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523469.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2523475.png)